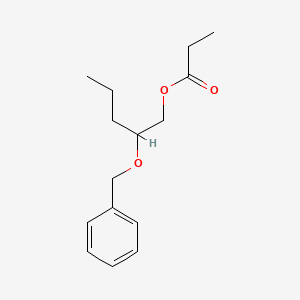

2-(Benzyloxy)pentyl propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

2-phenylmethoxypentyl propanoate |

InChI |

InChI=1S/C15H22O3/c1-3-8-14(12-18-15(16)4-2)17-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |

InChI Key |

GTHNWOMRHDRCSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COC(=O)CC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyloxy Pentyl Propanoate

Stereoselective Synthesis of 2-(Benzyloxy)pentyl Propanoate

The stereoselective synthesis of this compound hinges on the precise construction of the chiral center at the second carbon of the pentyl chain. This can be achieved through several strategic approaches, including enantioselective esterification, the use of chiral auxiliaries to guide diastereoselective transformations, and the asymmetric synthesis of the chiral pentyl precursor.

Enantioselective Esterification Approaches

Enantioselective esterification is a powerful strategy for resolving a racemic mixture of the precursor alcohol, 2-(benzyloxy)pentan-1-ol, or for the direct asymmetric acylation of a prochiral precursor. This can be accomplished using either chiral chemical catalysts or enzymes.

The kinetic resolution of secondary alcohols through acylation is a well-established method that can be mediated by chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP). msu.eduscilit.com These catalysts operate by forming a chiral acylpyridinium ion with an acylating agent, like propionic anhydride (B1165640), which then preferentially acylates one enantiomer of a racemic alcohol at a faster rate.

For the synthesis of this compound, a racemic mixture of 2-(benzyloxy)pentan-1-ol could be subjected to kinetic resolution using a chiral DMAP catalyst. The selectivity of this process is dictated by the steric and electronic interactions between the chiral catalyst, the acylating agent, and the alcohol enantiomers. The catalyst's chiral environment creates a diastereomeric transition state for each enantiomer, leading to a difference in activation energies and, consequently, different reaction rates. This allows for the separation of the faster-reacting enantiomer (as the propanoate ester) from the slower-reacting enantiomer (the unreacted alcohol). The effectiveness of such a resolution is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher s-factor indicates a more efficient resolution.

A representative kinetic resolution of a model secondary alcohol, pentan-2-ol, using a chiral DMAP catalyst and propionic anhydride is presented in the table below.

Interactive Data Table: Kinetic Resolution of Pentan-2-ol with a Chiral DMAP Catalyst

| Entry | Catalyst (mol%) | Acylating Agent | Solvent | Time (h) | Conversion (%) | ee_alcohol (%) | ee_ester (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|---|---|

| 1 | 5 | Propionic Anhydride | Toluene (B28343) | 24 | 50 | >99 | 98 | >100 |

| 2 | 2 | Propionic Anhydride | CH2Cl2 | 48 | 48 | 95 | 99 | 85 |

| 3 | 5 | Propionyl Chloride | THF | 24 | 52 | 98 | 94 | 90 |

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for the kinetic resolution of alcohols. scispace.com Lipases operate in both aqueous and organic media and can catalyze the esterification of an alcohol with a carboxylic acid or the transesterification with an activated acyl donor, such as a vinyl ester. The high enantioselectivity of lipases stems from their three-dimensional active site, which can preferentially bind one enantiomer of a racemic substrate over the other. researchgate.net

Candida antarctica lipase (B570770) B (CALB) is a widely used lipase known for its broad substrate scope and high enantioselectivity in the resolution of secondary alcohols. researchgate.netwilliams.edu The stereoselectivity of CALB is attributed to its active site, which contains a "stereospecificity pocket" that accommodates the medium-sized substituent of a secondary alcohol's fast-reacting enantiomer. researchgate.netwilliams.edu

In the context of synthesizing this compound, a racemic mixture of 2-(benzyloxy)pentan-1-ol could be resolved using CALB and an acyl donor like vinyl propionate. The enzyme would selectively acylate one enantiomer, for instance, the (R)-enantiomer, to yield (R)-2-(benzyloxy)pentyl propanoate, leaving behind the unreacted (S)-2-(benzyloxy)pentan-1-ol in high enantiomeric excess. The efficiency of this enzymatic resolution is typically high, often achieving excellent enantiomeric excess (ee) for both the product and the unreacted substrate at around 50% conversion.

The following table illustrates the enzymatic resolution of pentan-2-ol, a structural analog of the core of the target molecule, using CALB.

Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of Pentan-2-ol

| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_alcohol (%) | ee_ester (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | CALB | Vinyl Propionate | Hexane | 30 | 6 | 49 | >99 | 98 |

| 2 | CALB | Propionic Acid | Toluene | 40 | 24 | 51 | 98 | 97 |

| 3 | PCL | Vinyl Propionate | MTBE | 30 | 8 | 50 | >99 | >99 |

Diastereoselective Synthesis through Chiral Auxiliary Strategies

An alternative to kinetic resolution is the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. This approach involves covalently attaching a chiral molecule to an achiral substrate to create a diastereomeric intermediate. The pre-existing chirality of the auxiliary then influences the stereoselectivity of subsequent reactions. researchgate.net

The Evans oxazolidinone auxiliaries are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. protocols.ionih.gov For the synthesis of this compound, one could envision a strategy starting with the acylation of an Evans auxiliary, for example, (4R,5S)-4-benzyl-5-phenyloxazolidin-2-one, with propanoyl chloride to form the corresponding N-acyloxazolidinone. Deprotonation of this intermediate with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. Subsequent alkylation of this enolate with propyl iodide would proceed with high diastereoselectivity, controlled by the steric hindrance of the benzyl (B1604629) group on the auxiliary. nih.gov

After the alkylation step, the chiral auxiliary can be cleaved to yield the chiral carboxylic acid. This acid can then be reduced to the corresponding alcohol, 2-hydroxypentanal, which can then be benzylated and esterified to the final product. A more direct route would involve the reduction of the alkylated auxiliary to the chiral alcohol, 2-methylpentan-1-ol, followed by further synthetic manipulations.

The table below outlines a representative diastereoselective alkylation using an Evans auxiliary.

Interactive Data Table: Diastereoselective Alkylation of an Evans Auxiliary

| Entry | Auxiliary | Base | Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|---|

| 1 | (4R,5S)-4-benzyl-5-phenyl-oxazolidin-2-one | LDA | Propyl Iodide | THF | -78 | 92 | 98:2 |

| 2 | (S)-4-benzyl-oxazolidin-2-one | NaHMDS | Propyl Bromide | THF | -78 | 89 | 97:3 |

| 3 | (R)-4-isopropyl-oxazolidin-2-one | LHMDS | Propyl Iodide | Toluene | -78 | 95 | 99:1 |

Asymmetric Alkylation and Functionalization Leading to the Pentyl Moiety

A highly efficient approach to chiral molecules is to construct the key stereocenter through an asymmetric reaction on a prochiral substrate. For this compound, this would involve the asymmetric synthesis of the chiral precursor, (S)- or (R)-pentan-2-ol.

One powerful method for the asymmetric synthesis of chiral secondary alcohols is the asymmetric transfer hydrogenation of the corresponding ketone. In this case, 2-pentanone would be reduced to pentan-2-ol using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst, typically a ruthenium or rhodium complex with a chiral ligand. The chiral catalyst creates an asymmetric environment that directs the hydride transfer to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. This method is often characterized by high yields and excellent enantioselectivities.

For instance, the asymmetric transfer hydrogenation of 2-pentanone using a chiral ruthenium catalyst can yield (S)-pentan-2-ol with high enantiomeric excess. This chiral alcohol can then be converted to the final product through benzylation followed by propionylation.

Interactive Data Table: Asymmetric Transfer Hydrogenation of 2-Pentanone

| Entry | Catalyst | Hydrogen Donor | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | RuCl(S,S)-TsDPEN | HCOOH/NEt3 | - | CH2Cl2 | 95 | 98 (S) |

| 2 | [Rh(cod)Cl]2 / (S)-BINAP | i-PrOH | K2CO3 | i-PrOH | 92 | 96 (S) |

| 3 | Fe(II) complex | i-PrOH | t-BuOK | Toluene | 88 | 94 (S) |

Benzyloxy Group Introduction and Manipulation

The introduction of the benzyloxy group is a crucial step in the synthesis of this compound. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of the chiral pentan-2-ol precursor with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a similar benzylating agent.

To ensure high yields and avoid side reactions, the reaction conditions need to be carefully controlled. The choice of solvent, temperature, and base can influence the efficiency of the reaction. Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous and organic phases, particularly when using a less reactive benzylating agent or a more hindered alcohol.

Alternatively, under milder, non-basic conditions, the Mitsunobu reaction can be employed. This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry. In this case, 2-hydroxypentyl propanoate could be reacted with benzyl alcohol in the presence of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD).

The final esterification of 2-(benzyloxy)pentan-1-ol with propionic acid or its derivatives can be achieved through standard methods, such as Fischer esterification (acid-catalyzed), or by using coupling agents like dicyclohexylcarbodiimide (DCC).

Alkylation Strategies for Benzyl Ether Formation from 2-Hydroxypentyl Propanoate Precursors

The introduction of the benzyl group onto the secondary alcohol of a 2-hydroxypentyl propanoate precursor is a critical step. This transformation is typically achieved via nucleophilic substitution, where the alkoxide of the alcohol displaces a leaving group on a benzyl electrophile.

The Williamson ether synthesis is a classic and widely used method for this purpose. organic-chemistry.org It involves the deprotonation of the hydroxyl group in 2-hydroxypentyl propanoate with a base to form an alkoxide, which then reacts with a benzyl halide (e.g., benzyl bromide). The choice of base is crucial to avoid side reactions like the hydrolysis of the propanoate ester. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often employed. organic-chemistry.org For substrates sensitive to strongly basic conditions, milder bases like silver(I) oxide (Ag₂O) can be used, which often allows for more selective benzylation. organic-chemistry.org

Alternative benzylation agents have been developed to circumvent the need for harsh basic or acidic conditions. 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) is a stable, neutral salt that can transfer a benzyl group to an alcohol upon mild heating. orgsyn.orgsemanticscholar.orgnih.gov This reagent offers a complementary approach for substrates with functional groups that are incompatible with traditional methods. orgsyn.org

| Method | Reagents | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Williamson Ether Synthesis | NaH, Benzyl Bromide | Anhydrous THF, 0 °C to r.t. | High yield, common reagents | Requires strong base, potential ester hydrolysis |

| Mild Williamson Variant | Ag₂O, Benzyl Iodide | DMF, r.t. | Mild conditions, good for sensitive substrates | Higher cost of silver reagent |

| Acid-Catalyzed Benzylation | Benzyl Trichloroacetimidate (B1259523), TfOH (cat.) | Dichloromethane, 0 °C | Works under acidic conditions | Requires acid-stable substrates |

| Neutral Benzylation | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT), MgO | Toluene or Trifluorotoluene, heat | Nearly neutral, tolerates various functional groups | Reagent preparation required |

Protecting Group Strategies Utilizing the Benzyl Ether

The benzyl group is one of the most common and robust protecting groups for hydroxyl moieties in multistep organic synthesis. acs.orgresearchgate.net Its utility lies in its stability across a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. libretexts.org This allows for chemical modifications to be made elsewhere in the molecule, such as on the propanoate ester, without affecting the protected alcohol.

A key advantage of the benzyl ether is the variety of mild methods available for its removal (deprotection). The most common method is catalytic hydrogenolysis, where the benzyl ether is cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), yielding the free alcohol and toluene. organic-chemistry.org This deprotection strategy is highly selective and efficient. Other methods for cleavage include using strong acids or dissolving metal reduction, though these are harsher and less frequently used for complex molecules. organic-chemistry.orgacs.org

In the context of a larger synthetic plan, the benzyl group can be used orthogonally to other protecting groups. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. libretexts.org For example, a silyl ether protecting group could be used elsewhere in the molecule and removed under acidic or fluoride-mediated conditions without cleaving the benzyl ether, adding valuable flexibility to the synthetic design. researchgate.net

Propanoate Esterification Techniques

The formation of the propanoate ester can be accomplished either before or after the benzylation of the hydroxyl group. This involves reacting a suitable precursor, such as 2-(benzyloxy)pentanol, with propanoic acid or one of its derivatives.

Direct Esterification with Propanoic Acid: Catalytic Innovations

The direct reaction between an alcohol and a carboxylic acid, known as Fischer-Speier esterification, is a fundamental method for ester synthesis. chemguide.co.uk This reaction is reversible and typically requires an acid catalyst to achieve a reasonable reaction rate. chemguide.co.ukmdpi.com Concentrated sulfuric acid is a common and effective catalyst for this transformation. chemguide.co.ukceon.rs The reaction is often driven to completion by removing the water formed as a byproduct, for instance, by azeotropic distillation. researchgate.net

Research into the esterification of propanoic acid has shown that reaction parameters such as temperature, catalyst concentration, and the molar ratio of reactants significantly influence the reaction rate and yield. ceon.rsresearchgate.net Increasing the temperature and the amount of catalyst generally leads to faster conversion to the ester. ceon.rs

While traditional homogeneous catalysts like sulfuric acid are effective, they can be difficult to separate from the reaction mixture. This has led to the development of heterogeneous, solid acid catalysts. These catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst) or polymer-supported sulfonic acids, offer simplified purification, reduced corrosion, and potential for recycling. researchgate.netresearchgate.net

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost | Corrosive, difficult to remove |

| Homogeneous Organic Acid | p-Toluenesulfonic acid (p-TsOH) | Solid, easier to handle than H₂SO₄ | Still requires neutralization/extraction |

| Heterogeneous Resin | Amberlyst-15 | Easily filtered, reusable | Lower activity than H₂SO₄, potential for thermal degradation |

| Functionalized Ionic Liquids | Sulfonic acid functionalized ionic liquids (SAILs) | High thermal stability, tunable properties, reusable | Higher initial cost |

Activated Propanoic Acid Derivatives in Ester Synthesis

To overcome the equilibrium limitations of direct esterification, activated derivatives of propanoic acid can be used. These reagents are more electrophilic than the parent carboxylic acid and react readily with alcohols to form esters under mild conditions. byjus.comresearchgate.net

Common activated derivatives include:

Propanoyl Chloride (Acid Chloride): Reacts vigorously and often exothermically with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. chemguide.co.uk

Propanoic Anhydride (Acid Anhydride): Less reactive than acid chlorides but still highly effective. The reaction is often catalyzed by a base or a Lewis acid and produces propanoic acid as a byproduct. byjus.com

These methods are generally not reversible and proceed to completion, often providing high yields of the desired ester. chemguide.co.uk They are particularly useful when dealing with precious or sensitive alcohol substrates.

Transesterification Methodologies for this compound Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net To synthesize this compound, the precursor alcohol, 2-(benzyloxy)pentanol, could be reacted with a simple propanoate ester, such as methyl propanoate or ethyl propanoate.

This reaction is also an equilibrium process and requires a catalyst, which can be either acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide). researchgate.net To drive the reaction forward, the more volatile alcohol byproduct (methanol or ethanol in this case) is typically removed by distillation. Lipases are also used as biocatalysts for transesterification, offering high selectivity and mild reaction conditions.

Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent route begins with a common precursor that is elaborated in different ways to produce a library of related compounds. In the context of this compound, one could start with 2-hydroxypentyl propanoate. This intermediate could then be subjected to benzylation to form the target compound. Alternatively, it could undergo other reactions at the hydroxyl group, leading to a diverse set of analogs from a single starting point. This strategy is valuable in medicinal chemistry for structure-activity relationship studies.

Chemo- and Regioselective Considerations in Multi-Step Syntheses

In a multi-step synthesis of a molecule with multiple reactive sites like this compound, chemo- and regioselectivity are paramount. The synthetic strategy must selectively target the correct functional groups in the correct sequence to avoid the formation of undesired isomers and byproducts. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from precursors such as pentane-1,2-diol and propanoic acid (or its derivatives), with benzyl bromide used for the ether formation.

Key challenges in selectivity include:

Regioselective Benzylation: When starting with a diol like pentane-1,2-diol, the two hydroxyl groups are not equivalent. One is a primary alcohol, and the other is a secondary alcohol. Protecting one hydroxyl group while leaving the other free for esterification is a critical step. The synthesis must selectively place the benzyl group on the oxygen at the C2 position. This can be influenced by the steric hindrance and electronic properties of the hydroxyl groups, as well as the choice of reagents and reaction conditions. For instance, certain catalysts or protecting group strategies can favor reaction at the less sterically hindered primary alcohol, requiring a multi-step process of protection, benzylation of the secondary alcohol, and deprotection to achieve the desired isomer.

Chemoselective Esterification: The synthesis involves the formation of an ester linkage in the presence of an ether. The conditions for esterification must be chosen carefully to avoid cleavage of the benzyl ether. While benzyl ethers are relatively stable, they can be cleaved under certain acidic or hydrogenolysis conditions that might be employed in some esterification protocols. Therefore, mild esterification methods, such as the Steglich esterification, are often preferred. jove.com This method uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under neutral conditions, preserving the integrity of the benzyl ether. jove.com

A generalized approach to control these factors is outlined in the table below, demonstrating a potential synthetic sequence.

| Step | Transformation | Key Reagents | Selectivity Consideration | Rationale |

|---|---|---|---|---|

| 1 | Protection of Primary Alcohol | Trityl chloride (TrCl), Pyridine | Regioselective | The bulky trityl group selectively protects the less sterically hindered primary hydroxyl group of pentane-1,2-diol. |

| 2 | Benzylation of Secondary Alcohol | Benzyl bromide (BnBr), Sodium hydride (NaH) | Chemoselective | Williamson ether synthesis occurs at the free secondary alcohol. NaH acts as a base to form the alkoxide. |

| 3 | Deprotection of Primary Alcohol | Formic acid or mild acid catalysis | Chemoselective | The trityl group is acid-labile and can be removed under conditions that leave the benzyl ether intact. |

| 4 | Esterification | Propanoic acid, EDC, DMAP | Chemoselective | Steglich esterification proceeds under mild, neutral conditions, forming the ester without cleaving the benzyl ether. jove.com |

This multi-step approach highlights how the careful selection of protecting groups and reaction conditions allows for the precise construction of the target molecule, overcoming the inherent challenges of chemo- and regioselectivity. nih.govacs.org

Chemical Reactivity and Transformation Mechanisms of 2 Benzyloxy Pentyl Propanoate

Reactivity at the Propanoate Ester Linkage

The propanoate ester functionality in 2-(benzyloxy)pentyl propanoate is a primary site for various chemical transformations, including nucleophilic acyl substitution, transesterification, and reduction.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters. uomustansiriyah.edu.iqlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group. vaia.com

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group. uomustansiriyah.edu.iqlibretexts.org For this compound, the leaving group would be the 2-(benzyloxy)pentoxide anion. The reaction can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes hydrolysis to yield a carboxylate salt and the corresponding alcohol. libretexts.orglibretexts.org The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon. libretexts.org Isotope-labeling studies on similar esters have confirmed that the cleavage occurs at the acyl-oxygen bond (C–OR′). pressbooks.pub

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the ester toward nucleophilic attack by water. libretexts.orglscollege.ac.in This reaction is the reverse of Fischer esterification. libretexts.org

Transesterification Dynamics and Equilibrium Studies

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base and is an equilibrium-driven process. masterorganicchemistry.com For this compound, this would involve reacting it with another alcohol (R'-OH) to form a new ester and 2-(benzyloxy)pentan-1-ol.

To favor the formation of the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com The mechanism under basic conditions involves a two-step addition-elimination sequence, while the acidic mechanism follows a more complex pathway involving protonation and deprotonation steps. masterorganicchemistry.com

Kinetic studies on the transesterification of similar esters, such as ethyl butyrate (B1204436) with 2-pentanol (B3026449), have been performed using immobilized enzymes like Novozym 435. acs.org These studies often employ a Ping-Pong bi-bi kinetic model to describe the reaction rates. acs.org Factors influencing the reaction include temperature, catalyst loading, and reactant ratios. acs.org

Reductive Transformations of the Ester Functionality

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pubtestbook.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orglibretexts.org

The reduction of this compound with LiAlH₄ would yield 2-(benzyloxy)pentan-1-ol and propan-1-ol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgpressbooks.pub This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde, which is further reduced to the primary alcohol. pressbooks.pubmasterorganicchemistry.com

It is possible to isolate the intermediate aldehyde by using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C). libretexts.orgpressbooks.pub

Transformations Involving the Benzyloxy Ether Group

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its stability under various conditions. organic-chemistry.orgwikipedia.org However, it can be selectively cleaved through several methods.

Hydrogenolysis and Catalytic Deprotection Mechanisms

Hydrogenolysis is a common method for the deprotection of benzyl (B1604629) ethers. acsgcipr.orgambeed.comyoutube.com The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgyoutube.comjk-sci.com This process yields the corresponding alcohol and toluene (B28343). youtube.comorganic-chemistry.org

The mechanism of hydrogenolysis on a heterogeneous catalyst surface is complex but is thought to involve the oxidative addition of the benzyl ether to the palladium catalyst, followed by hydrogen coordination and transfer, and finally reductive elimination of toluene to regenerate the catalyst. jk-sci.com

Catalytic transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. organic-chemistry.org This method utilizes a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, in the presence of a catalyst like Pd/C. organic-chemistry.orgorganic-chemistry.org

Recent advancements have also explored nickel-catalyzed cross-coupling reactions as a homogeneous deprotection strategy for benzyl ethers. acs.org

Oxidative Cleavage Strategies for Benzyl Ethers

Oxidative cleavage provides another route to deprotect benzyl ethers, which is particularly useful when the substrate contains functional groups sensitive to reduction. semanticscholar.org

One common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). semanticscholar.orgnih.govacs.org While simple benzyl ethers react more slowly with DDQ than p-methoxybenzyl (PMB) ethers, recent methods have improved the reliability of this reaction for simple benzyl ethers, for instance, by using photoirradiation. organic-chemistry.orgnih.govacs.org Visible-light-mediated debenzylation using DDQ as a photooxidant has been shown to be effective and can be performed in the presence of sensitive functional groups like azides and alkenes. acs.orgnih.gov The reaction can be made catalytic by using a co-catalyst like tert-butyl nitrite (B80452) and air as the terminal oxidant. acs.org

Other oxidative methods include the use of ozone or a nitroxyl (B88944) radical with an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate). organic-chemistry.org

Rearrangement Reactions Involving the Benzyloxy Moiety

The benzyloxy group in this compound can participate in several types of rearrangement reactions, most notably those involving the migration of the benzyl group. These reactions are typically promoted by strong bases or Lewis acids.

One of the most relevant transformations is the acs.orgnih.gov-Wittig rearrangement, which involves the deprotonation of the carbon adjacent to the ether oxygen (the benzylic carbon), followed by a 1,2-migration of the benzyl group from the oxygen to the adjacent carbon atom. researchgate.netnih.gov For this compound, this would be initiated by a strong base, such as an organolithium reagent, to form a carbanion. The subsequent rearrangement would lead to a tertiary alcohol.

Mechanistic studies on similar aryl benzyl ethers have shown that the reaction proceeds through a concerted anionic mechanism. The stability of the intermediate carbanion is a key factor influencing the reaction's feasibility. nih.gov In the case of this compound, the presence of the ester group could potentially influence the reaction pathway, either by acting as a coordinating site for the base or by undergoing competing reactions.

Catalytic, metal-free intramolecular rearrangements of benzyl phenyl ethers have also been described using catalysts like nitrosonium salts, proceeding through a Friedel-Crafts-type mechanism. researchgate.net While these have been demonstrated on aryl benzyl ethers, the principles could potentially be applied to alkyl benzyl ethers like this compound under suitable conditions.

Another potential rearrangement is the acid-catalyzed migration of the benzyl group. Treatment of (benzyloxy)chalcones with strong acids like trifluoroacetic acid has been shown to result in the rearrangement of the benzyl group to form benzyl-substituted flavanones. researchgate.net A similar acid-catalyzed rearrangement of the benzyl group in this compound could potentially occur, although the conditions might also lead to the cleavage of the ether or ester linkage.

The following table summarizes representative acs.orgnih.gov-Wittig rearrangements on substrates analogous to the benzyloxy moiety of this compound.

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Benzyloxy)-N-butylbenzamide | n-BuLi, THF, rt, 2 h | 2-(Hydroxy(phenyl)methyl)-N-butylbenzamide | Quantitative (crude) | acs.org |

| 2-(2-Benzyloxyphenyl)oxazoline | 2.2 equiv. BuLi, THF | 2-(2-(Hydroxy(phenyl)methyl)phenyl)oxazoline | Variable | researchgate.net |

| meta-Benzyloxy-N-butylbenzamide | n-BuLi, THF | 3-(Hydroxy(phenyl)methyl)-N-butylbenzamide | ~70% | nih.gov |

Reactions at the Pentyl Backbone

The pentyl backbone of this compound offers several sites for chemical modification, with the stereocenter at the C2 position being of particular interest.

The stereochemical outcome of reactions at the C2 position is highly dependent on the reaction mechanism. Reactions proceeding through an SN2 mechanism are expected to result in an inversion of stereochemistry, while those following an SN1 pathway would likely lead to a racemic mixture. Reactions involving neighboring group participation by the benzyloxy or propanoate group could lead to retention of stereochemistry.

For instance, the conversion of a hydroxyl group at the C2 position to a leaving group, followed by nucleophilic substitution, is a common strategy to achieve stereochemical inversion. In a related context, the reaction of cis-4-t-butylcyclohexanol with phosphorus pentabromide yields trans-4-t-butylcyclohexyl bromide, demonstrating an inversion of configuration. dss.go.th A similar principle would apply to the C2 position of a derivative of 2-(benzyloxy)pentan-1-ol.

The stereochemical control in reactions of 2-alkoxycyclopropanoate esters with indoles has been shown to be highly efficient, where a single stereocenter on the cyclopropane (B1198618) dictates the stereochemistry of the newly formed centers in the product. acs.orgnih.govuwo.ca This underscores the significant directing effect that alkoxy groups can have in stereoselective reactions.

The following table presents examples of reactions where stereochemical outcomes at a chiral center are controlled, illustrating the principles of inversion and retention that would be relevant for the C2 position of this compound.

| Reaction Type | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | cis-4-t-Butylcyclohexanol | PBr5 | Inversion (trans-product) | dss.go.th |

| Annulation | 2-Alkoxycyclopropanoate ester + Indole | Lewis Acid | Complete stereochemical control | nih.gov |

| Palladium-catalyzed coupling | α-Bromo vinyl ether + Tributylvinyltin | Pd(PPh3)4 | Inversion of double bond geometry | acs.org |

| Palladium-catalyzed carbonylation | α-Bromo vinyl ether + CO, MeOH | Pd(OAc)2, PPh3, Et3N | Inversion of double bond geometry | acs.org |

The functionalization of the pentyl chain of this compound would likely occur at positions remote from the electron-withdrawing ester and ether groups, unless directing groups are employed. C-H activation and radical-based reactions are common strategies for such transformations.

Oxidation:

The metabolic oxidation of alkyl chains in drug molecules often occurs at the ω and ω-1 positions. nih.gov For the pentyl chain of this compound, this would correspond to the C5 and C4 positions, leading to the formation of primary and secondary alcohols, respectively. Chemical methods for selective C-H oxidation can also be employed. For example, the selective oxidation of benzyl ethers to esters can be catalyzed by copper-based catalysts, though this would target the benzylic position rather than the pentyl chain. rsc.org The presence of the benzyloxy group might influence the regioselectivity of oxidation on the pentyl chain, potentially directing oxidation to a specific position through space.

Halogenation:

Radical halogenation, for instance, using N-bromosuccinimide (NBS) with light or a radical initiator, is a common method for functionalizing alkyl chains. The selectivity is governed by the stability of the resulting radical intermediate (tertiary > secondary > primary). For the pentyl chain, this would favor halogenation at the C3 and C4 positions. The presence of the benzyloxy group at C2 could exert a deactivating inductive effect, potentially disfavoring halogenation at the adjacent C3 position to some extent.

Decarboxylative halogenation reactions, such as the Hunsdiecker reaction, are methods to convert carboxylic acids to alkyl halides. acs.org While this is not a direct functionalization of the pentyl chain of the ester, it represents a relevant transformation for related carboxylic acid structures. The reaction of 2-hydroxy-1,2-diphenylpropan-1-one (B189305) with SOCl₂ or PBr₃ has been shown to result in halogenation at the 3-position due to a rearrangement, highlighting the potential for unexpected outcomes in complex molecules. researchgate.net

The following table provides examples of functionalization reactions on alkyl chains that are analogous to the pentyl backbone of the target molecule.

| Transformation | Substrate Type | Reagent/Conditions | Typical Product | Reference |

|---|---|---|---|---|

| Metabolic Oxidation | Alkyl chain in drug molecules | Cytochrome P450 enzymes | ω and ω-1 alcohols | nih.gov |

| Radical Bromination | Alkanes | N-Bromosuccinimide (NBS), light | Alkyl bromides (selective for weaker C-H bonds) | researchgate.net |

| Oxidative Debenzylation | O-benzyl ethers | Bromo radical | Carbonyl compounds | organic-chemistry.org |

| Halodecarboxylation | Carboxylic acids | Ag salt, Br2 | Alkyl bromides (one carbon shorter) | acs.org |

Mechanistic Investigations and Computational Studies of 2 Benzyloxy Pentyl Propanoate

Reaction Mechanism Elucidation for Synthesis and Transformations

The synthesis of 2-(Benzyloxy)pentyl propanoate, typically achieved through the esterification of 2-(benzyloxy)pentan-1-ol with a propanoyl derivative, and its subsequent transformations, such as the deprotection of the benzyl (B1604629) group, have been the subject of mechanistic scrutiny.

The esterification reaction to form this compound is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. While specific kinetic data for the direct synthesis of this compound is not extensively documented in the literature, valuable insights can be drawn from studies on analogous esterification reactions, such as the esterification of pentanols with carboxylic acids.

Kinetic studies on the esterification of n-pentanol with acetic acid, catalyzed by solid acid catalysts like sulfated zirconia, have shown that the reaction rate increases with both temperature and catalyst loading. researchgate.net Interestingly, variations in the n-pentanol to acetic acid molar ratio did not show a significant effect on the reaction outcome in some studies. researchgate.net The reaction is generally found to be slightly exothermic, with an estimated enthalpy of reaction of approximately -8.49 kJ mol⁻¹ for the esterification of acetic acid with n-pentanol. researchgate.net

Different kinetic models, including pseudo-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood approaches, have been employed to describe the reaction mechanism. researchgate.netub.edu In the case of sulfated zirconia-catalyzed esterification of acetic acid and n-pentanol, the Eley-Rideal model, where the adsorption of the carboxylic acid onto the catalyst surface is the rate-limiting step, was found to be the most suitable. researchgate.net For the esterification of acetic acid with isoamyl alcohol catalyzed by an ion-exchange resin, the activation energy for the formation of isoamyl acetate (B1210297) was determined to be 47 kJ/mol. researchgate.net

The Fischer esterification, a classic method for ester synthesis, is known to be a nearly thermoneutral process, with an average standard enthalpy change (ΔH°) of -3 ± 2 kJ/mol. ucr.ac.cr This suggests that the thermodynamics of the reaction are not a major hurdle, and the focus for process optimization often lies in the kinetic aspects and the removal of water to shift the equilibrium towards the product side. ucr.ac.cr

Interactive Table: Kinetic Parameters for Analogous Esterification Reactions

| Reactants | Catalyst | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Reference |

| Acetic acid + n-Pentanol | Sulfated zirconia | - | -8.49 | researchgate.net |

| Acetic acid + Isoamyl alcohol | Ion-exchange resin | 47 | - | researchgate.net |

| Palm fatty acids + Isopropanol | Methanesulfonic acid | - | ~ -3 | ucr.ac.cr |

The benzyloxy group in this compound serves as a common protecting group for the hydroxyl functionality. Its removal, or deprotection, is a crucial step in many synthetic sequences. The most common method for benzyloxy deprotection is catalytic hydrogenolysis.

Mechanistic studies on the hydrogenative deprotection of N-benzyl groups, which share similarities with O-benzyl groups, have been facilitated by the combined use of palladium on carbon (Pd/C) and niobic acid on carbon (Nb₂O₅/C). acs.org This combination significantly accelerates the reaction compared to using Pd/C alone. acs.org The proposed mechanism involves the adsorption of the benzyl group onto the catalyst surface, followed by hydrogenolysis of the C-O bond to yield the deprotected alcohol and toluene (B28343).

Alternative methods for benzyl ether cleavage include the use of strong acids or oxidation. organic-chemistry.org Oxidative deprotection of p-methoxybenzyl ethers, a related protecting group, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), often under photoirradiation. organic-chemistry.orgacs.org The mechanism of DDQ-induced deprotection is believed to proceed through a single electron transfer process, leading to the formation of a stabilized carbocation intermediate. organic-chemistry.org While effective, these methods are often limited by the substrate's tolerance to acidic or oxidative conditions.

Recent advancements have also explored visible-light-mediated oxidative debenzylation, allowing for the use of benzyl ethers as temporary protecting groups with improved functional group compatibility. acs.org

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful lens through which to examine the structural and energetic properties of this compound and the transition states involved in its reactions.

The three-dimensional structure and conformational preferences of this compound are dictated by a balance of steric and electronic effects. The ester group itself typically adopts a planar geometry due to resonance stabilization. The rotational freedom around the various single bonds in the pentyl chain and the benzyloxy group leads to a multitude of possible conformers.

Conformational analysis helps in understanding the spatial arrangement of substituents and their through-space interactions, which in turn influences the molecule's stability and reactivity. libretexts.org For acyclic alkanes, staggered conformations are generally more stable than eclipsed conformations. libretexts.org The presence of bulky groups like the benzyloxy group will significantly influence the conformational landscape, favoring arrangements that minimize steric hindrance. utdallas.edu The interaction between the benzyloxy group and the propanoate moiety, as well as the alkyl chain, will determine the lowest energy conformers.

Density Functional Theory (DFT) has emerged as a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.orgnih.govresearchgate.netbenthamdirect.comnih.gov For the esterification reaction to form this compound, DFT calculations can be used to compare different possible pathways, such as acid-catalyzed or base-catalyzed mechanisms.

Studies on the esterification of sulfonic acids with alcohols, for instance, have used DFT to rule out the involvement of certain high-energy intermediates and to identify more plausible Sₙ1 or Sₙ2-type pathways. rsc.orgnih.gov Similarly, DFT calculations have been employed to investigate the mechanism of palladium-catalyzed radical esterification reactions, revealing preferred reaction pathways based on the calculated energy barriers. nih.gov

In the context of benzyloxy deprotection, DFT could be used to model the interaction of the molecule with the catalyst surface during hydrogenolysis or to calculate the energetics of the intermediates formed during oxidative cleavage.

The synthesis of this compound can potentially lead to stereoisomers if chiral starting materials are used or if a chiral center is created during the reaction. Computational methods are increasingly used to predict the stereochemical outcome of such reactions.

Methods like Quantum-Guided Molecular Mechanics (Q2MM) can be used to develop transition state force fields (TSFFs) that allow for the rapid and accurate prediction of stereoselectivity in a variety of catalytic enantioselective reactions. rsc.orgrsc.org By modeling the transition states leading to different stereoisomers, the energy differences can be calculated, providing a prediction of the major product. This approach has been successfully applied to a range of reactions and can be a powerful tool in the design of stereoselective syntheses. rsc.org For radical reactions, the analysis of low-energy conformers of radical intermediates can help rationalize the observed diastereoselectivity. researchgate.net

Molecular Dynamics Simulations of Compound Interactions within Reaction Media

A comprehensive search of scientific literature and chemical databases yielded no specific studies involving molecular dynamics (MD) simulations focused on this compound. While MD simulations are a powerful tool for understanding molecular interactions in solution, it appears that this particular compound has not been the subject of such specific computational investigation.

MD simulations can provide valuable insights into the behavior of molecules in different solvent environments, predicting properties such as solvation free energies, diffusion coefficients, and the conformational landscape of flexible molecules. For a compound like this compound, such studies could elucidate its interactions with various reaction media, which would be crucial for understanding its reactivity, solubility, and transport properties.

Typically, a molecular dynamics study would involve the following steps:

Force Field Parameterization: A suitable force field (e.g., OPLS, AMBER, CHARMM) would be selected to model the inter- and intramolecular interactions of this compound and the solvent molecules. If parameters for this specific molecule are not available, they would need to be developed and validated.

System Setup: A simulation box would be created, containing one or more molecules of this compound solvated in the desired reaction medium (e.g., water, an organic solvent, or a mixture).

Simulation Production: The system would be subjected to energy minimization, followed by equilibration and a production run, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

Data Analysis: The resulting trajectories would be analyzed to extract various properties of interest.

Without specific research data, it is not possible to provide detailed findings or data tables related to the molecular dynamics of this compound. Future computational studies would be necessary to generate this information.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Extensive research into the chemical compound this compound has revealed a notable scarcity of dedicated scientific literature and data. Despite comprehensive searches across various scientific databases and academic journals, specific information regarding its applications as a synthetic intermediate and chiral building block remains largely undocumented in publicly accessible materials.

The initial objective was to construct a detailed article outlining the role of this compound in several key areas of organic chemistry. The intended structure of this analysis included its utilization in the synthesis of complex natural products, its function in asymmetric synthesis beyond natural products, and its role as a precursor to specialty chemicals and advanced materials. However, the investigation did not yield specific research findings, data tables, or detailed synthetic protocols directly involving this compound for these applications.

While the broader class of benzylated chiral compounds and propanoate esters are well-represented in chemical literature, the specific structure of this compound does not appear to be a commonly employed building block or synthetic target. Searches for its use as a precursor to chiral alcohols and carboxylic acids, or its integration into polyketide and fatty acid derivative synthesis, did not return any specific examples or studies focused on this molecule. Similarly, its application in the development of chiral auxiliaries, ligands, or in the construction of stereodefined molecular scaffolds is not described in the available literature.

The absence of dedicated research on this compound prevents a detailed discussion of its synthetic utility and role as a chiral building block as outlined. It is possible that this compound is an intermediate in proprietary industrial processes or has been synthesized in research that is not yet publicly available. However, based on the current body of scientific literature, a comprehensive and scientifically accurate article focusing solely on the specified applications of this compound cannot be generated at this time.

Applications of 2 Benzyloxy Pentyl Propanoate As a Synthetic Intermediate and Chiral Building Block

Precursor to Specialty Chemicals and Advanced Materials (excluding product properties/performance)

Synthesis of Monomers for Polymerization

The creation of polymers with advanced, well-defined structures often relies on the synthesis of custom monomers that are subsequently polymerized using controlled techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netcore.ac.uk While 2-(benzyloxy)pentyl propanoate itself is not a monomer, its core structure can be readily modified to become a polymerizable species.

Functional monomers are frequently (meth)acrylates, where the ester side-chain contains the desired chemical functionality. core.ac.uk A hypothetical pathway to a monomer based on the 2-(benzyloxy)pentyl structure would involve the initial synthesis of a chiral alcohol, such as (R)- or (S)-2-(benzyloxy)pentan-1-ol. This intermediate can then be esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. The benzyloxy group serves to protect the hydroxyl at the 2-position during polymerization.

After polymerization, this protecting group can be removed if a free hydroxyl group is desired in the final polymer structure, yielding a polymer with pendant chiral diol functionalities. Such polymers can have unique properties and applications in areas like chiral chromatography or as scaffolds for asymmetric catalysis. The synthesis of block copolymers, where one block contains these specialized chiral units, can lead to materials with distinct, phase-separated morphologies. researchgate.net

Table 1: Potential Monomers Derived from Related Chiral Building Blocks and Polymerization Methods

| Monomer Class | Example Monomer Structure | Polymerization Technique | Resulting Polymer Feature | Reference |

|---|---|---|---|---|

| Methacrylates with Protected Hydroxyls | 4-(4'-p-tolyloxyper- fluorocyclobutoxy)- benzyl (B1604629) methacrylate | Atom Transfer Radical Polymerization (ATRP) | Well-defined amphiphilic diblock copolymers. core.ac.uk | core.ac.uk |

| Acrylates with Functional Side-Chains | Pentafluorophenyl acrylate | Controlled Radical Polymerization | Polymeric active esters for post-polymerization modification. core.ac.uk | core.ac.uk |

Intermediates in the Formation of Advanced Organic Structures

The primary value of chiral structures like this compound lies in their application as intermediates in the total synthesis of complex organic molecules, particularly pharmaceuticals. The benzyloxy group at the C-2 position acts as a protecting group for the hydroxyl functionality, preventing it from reacting during subsequent synthetic steps. This group is stable under a variety of reaction conditions but can be readily removed under specific conditions, such as catalytic hydrogenation, at a later stage in the synthesis. google.com

A prominent example of the utility of this structural motif is found in the synthesis of the triazole antifungal agent, posaconazole. A key intermediate in its patented synthesis is l-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one. google.com The synthesis of this crucial fragment begins with simpler chiral precursors, such as methyl lactate (B86563), which is first benzylated to form methyl 2-(benzyloxy)propanoate. google.com Through a series of stereocontrolled reactions, the pentyl chain is constructed, establishing the required stereochemistry that is essential for the final drug's biological activity.

The synthesis of a related chiral aldehyde, (−)-(S)-2-(Benzyloxy)propanal, from (S)-ethyl lactate further illustrates the importance of the α-benzyloxy motif. orgsyn.org This aldehyde is a versatile intermediate that can undergo various carbon-carbon bond-forming reactions, such as Wittig reactions, to build more elaborate molecular frameworks with high stereochemical control. orgsyn.org

Table 2: Use of 2-(Benzyloxy)pentyl Derivatives in Organic Synthesis

| Starting Material | Key Intermediate | Reaction Step | Target Structure Class | Reference |

|---|---|---|---|---|

| Racemic methyl lactate | Methyl 2-(benzyloxy)propanoate | O-benzylation using benzyl chloride. google.com | Triazole Antifungal Agents | google.com |

| (S)-N'-(2-(benzyloxy)propylidene)formylhydrazide | N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formylhydrazide | Reaction with ethyl magnesium halide. google.com | Posaconazole Intermediate | google.com |

| l-((2S,3S)-2-(benzyloxy) pentan-3-yl)-...-triazol-5(4H)-one | Benzyl ether of posaconazole | Condensation with a tetrahydrofuran (B95107) derivative. google.com | Precursor to Posaconazole | google.com |

| (S)-Ethyl lactate | (−)-(S)-Ethyl 2-(benzyloxy)propanoate | O-benzylation using O-benzyl-2,2,2-trichloroacetimidate. orgsyn.org | Chiral Aldehydes | orgsyn.org |

Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

For this compound, ¹H NMR would be used to identify all unique proton environments. This includes distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (-OCH₂Ph) protons, the methine proton on the pentyl chain (-CH-O-), and the various methylene and methyl protons of the pentyl and propanoate moieties. Similarly, ¹³C NMR spectroscopy would identify each unique carbon atom, including the characteristic high-frequency signal of the ester carbonyl carbon. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the final structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound This table is predictive and based on known chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (Ph-) | 7.2-7.4 ppm (multiplet, 5H) | 127-138 ppm (multiple signals) |

| Benzylic Protons (-OCH₂Ph) | ~4.5 ppm (singlet or AB quartet, 2H) | ~70 ppm |

| Ester Methylene (-CH₂COO-) | ~2.3 ppm (quartet, 2H) | ~28 ppm |

| Ester Methyl (-CH₂CH₃) | ~1.1 ppm (triplet, 3H) | ~9 ppm |

| Pentyl Methine (-CH-O-) | ~3.5-3.8 ppm (multiplet, 1H) | ~75-80 ppm |

| Pentyl Methylene/Methyl | 0.9-1.6 ppm (multiplets) | 14-35 ppm (multiple signals) |

| Ester Carbonyl (C=O) | N/A | ~174 ppm |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), providing information on different vibrational modes. mt.comspectroscopyonline.com These techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

For this compound, IR spectroscopy would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Other key absorptions would include C-O stretches for the ether and ester linkages, C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring. researchgate.netcore.ac.uk Raman spectroscopy would be particularly sensitive to the non-polar bonds, providing clear signals for the C-C backbone and the symmetric vibrations of the benzene (B151609) ring. nih.gov

Table 2: Key Vibrational Modes for this compound This table presents expected frequency ranges for key functional groups.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | IR (strong), Raman (weak) | 1730 - 1750 |

| Ether | C-O-C Asymmetric Stretch | IR (strong) | 1070 - 1150 |

| Aromatic Ring | C=C Stretch | IR, Raman | 1450 - 1600 |

| Aliphatic C-H | C-H Stretch | IR, Raman | 2850 - 3000 |

| Aromatic C-H | C-H Stretch | IR, Raman | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy, allowing for the unambiguous determination of the molecular formula.

When subjected to techniques like electron ionization (EI), this compound would not only reveal its molecular ion peak but would also undergo predictable fragmentation. The fragmentation pattern serves as a molecular fingerprint, further confirming the structure. Expected fragmentation pathways would include the cleavage of the benzyl group to form the stable benzyl cation or tropylium (B1234903) ion (m/z 91), loss of the propionyloxy group, and various cleavages along the pentyl chain. Analysis of these fragments helps piece together the molecular structure, corroborating data from NMR and IR spectroscopy. researchgate.netnist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Molecular Formula: C₁₅H₂₂O₃, Molecular Weight: 250.33 g/mol

| Fragment Ion | Structure | Predicted m/z | Notes |

| Molecular Ion | [C₁₅H₂₂O₃]⁺ | 250 | The intact ionized molecule. |

| Tropylium Ion | [C₇H₇]⁺ | 91 | A very common and stable fragment from a benzyl group. |

| Loss of Pentyl Group | [C₁₀H₁₁O₃]⁺ | 179 | Cleavage at the ether oxygen. |

| Loss of Propionyloxy | [C₁₂H₁₇O]⁺ | 177 | Cleavage of the ester bond. |

| Loss of Benzyloxy | [C₈H₁₅O₂]⁺ | 143 | Cleavage at the ether oxygen. |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For the characterization of this compound, chromatographic methods are vital for verifying the purity of the final product and for resolving and quantifying its enantiomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of a synthesized compound. b-ac.co.ukchromatographyonline.com The choice between them often depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): As an ester, this compound is likely sufficiently volatile and thermally stable for GC analysis. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a long, thin column. A study identifying the related methyl 2-(benzyloxy)propanoate in wine utilized a wax-type column (e.g., Rtx-WAX or VF-WAXms), which is suitable for separating polar compounds like esters. nih.govresearchgate.net Purity is determined by the presence of a single major peak, with the peak's area being proportional to the compound's concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For a moderately polar compound like this compound, a reversed-phase HPLC method would be most common. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. jipbs.comgoogle.com The composition of the mobile phase is optimized to achieve good separation between the product and any potential impurities or starting materials. jipbs.com

Table 4: Comparison of Typical GC and HPLC Parameters for Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in gas phase. | Separation of soluble compounds in liquid phase. |

| Typical Column | Capillary column with a polar stationary phase (e.g., Rtx-WAX). nih.gov | Packed column with a non-polar stationary phase (e.g., C18). |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). nih.gov | Mixture of organic solvent and water (e.g., Methanol/Water). jipbs.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV Detector, Photodiode Array (PDA), Mass Spectrometer (MS). b-ac.co.uk |

| Typical Use | Purity assessment, detection of volatile impurities. | Purity assessment, quantification, preparative separation. |

Chiral Chromatography Techniques for Enantiomeric Resolution and Purity Evaluation

The 2-position of the pentyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their separation.

Chiral chromatography, most often performed using HPLC, is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral synthesis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. google.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds, including those containing ester and ether functionalities. nih.gov By developing a chiral HPLC method, researchers can not only confirm the successful synthesis of the target molecule but also quantify the stereochemical outcome of the reaction. The separation of related chiral sulfoxides and the resolution of diastereomeric esters have been effectively demonstrated using such chiral HPLC methods. nih.govunibo.it

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Resolution This table outlines a hypothetical method based on common practices for separating chiral molecules.

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. |

| Mobile Phase | Isocratic mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol). |

| Flow Rate | Typically 0.5 - 1.0 mL/min. |

| Detection | UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm). |

| Objective | To achieve baseline separation of the R- and S-enantiomer peaks for accurate quantification of enantiomeric excess (e.e.). |

Advanced Analytical Research Methodologies for the Characterization of this compound in Academic Settings

The comprehensive characterization of novel or specific chemical entities is a cornerstone of academic research in chemistry. This article delineates the advanced analytical methodologies employed for the structural elucidation and stereochemical determination of this compound, a compound of interest in organic synthesis and related fields. The focus is strictly on the analytical techniques and their application to this specific molecule.

Advanced Analytical Research Methodologies for the Characterization of 2 Benzyloxy Pentyl Propanoate in Academic Settings

The rigorous identification and characterization of 2-(Benzyloxy)pentyl propanoate in academic research settings rely on a suite of sophisticated analytical techniques. These methods provide detailed information regarding the compound's molecular structure, purity, and stereochemistry.

Spectroscopic and spectrometric methods are fundamental to the structural elucidation of organic molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (-OCH₂Ph) would likely resonate as a singlet or a pair of doublets around δ 4.5 ppm. The methine proton on the pentyl chain adjacent to the benzyloxy group (-OCH-) would also be in the downfield region, coupled to neighboring protons. The protons of the propanoate moiety and the remaining methylene (B1212753) and methyl groups of the pentyl chain would appear in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the ester group is typically found in the range of δ 170-175 ppm. The aromatic carbons of the benzyl group would show signals between δ 127 and 138 ppm. The carbon of the benzylic methylene group (-OCH₂Ph) and the methine carbon of the pentyl chain bearing the benzyloxy group would resonate in the ether region, typically between δ 70 and 80 ppm. The remaining aliphatic carbons of the propanoate and pentyl groups would appear at higher field strengths. oregonstate.educhemicalbook.comchemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2 - 7.4 (m, 5H) | 127.5 - 138.0 |

| -OCH₂Ph | ~4.5 (s, 2H) | ~70.0 |

| -OCH(pentyl) | Multiplet | ~75.0 |

| -C(=O)CH₂CH₃ | 2.2-2.4 (q, 2H) | ~28.0 |

| -C(=O)CH₂CH₃ | 1.0-1.2 (t, 3H) | ~9.0 |

| Pentyl chain CH₂, CH₃ | 0.8-1.6 (m) | 14.0 - 40.0 |

| C=O | - | ~174.0 |

Note: The exact chemical shifts and coupling patterns would depend on the specific stereoisomer and the solvent used.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₁₅H₂₂O₃). Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺, although it may be weak. Common fragmentation pathways would include the loss of the propionyl group, the benzyl group, and cleavage of the pentyl chain. nih.govnist.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Formula |

| 250 | [M]⁺ | [C₁₅H₂₂O₃]⁺ |

| 159 | [M - C₆H₅CH₂]⁺ | [C₉H₁₅O₃]⁺ |

| 91 | [C₆H₅CH₂]⁺ | [C₇H₇]⁺ |

| 57 | [CH₃CH₂CO]⁺ | [C₃H₅O]⁺ |

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical technique. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak confirms its identity. This technique is also valuable for identifying and quantifying impurities. In the analysis of complex mixtures, such as wine volatiles, related compounds like methyl 2-(benzyloxy)propanoate have been identified using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS). mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds. For this compound, reversed-phase HPLC with a C18 column would likely be effective, using a mobile phase such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector can be used for detection, as the benzyl group provides a strong chromophore. HPLC is particularly useful for the separation of stereoisomers if a chiral stationary phase is employed.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. anton-paar.comresearchgate.net This technique is contingent upon the ability to grow a single, high-quality crystal of the compound or a suitable crystalline derivative.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice. This data is then used to construct a detailed three-dimensional model of the molecule. For a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration of its stereocenters without the need for a chiral reference. The successful application of this technique provides unambiguous proof of the compound's stereochemistry. nih.gov

Future Research Directions and Outstanding Challenges for 2 Benzyloxy Pentyl Propanoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of chiral esters like 2-(benzyloxy)pentyl propanoate traditionally relies on methods that may involve harsh conditions or stoichiometric reagents. The future of its synthesis will undoubtedly focus on more sustainable and efficient approaches.

Exploration of Organocatalytic and Biocatalytic Strategies

The fields of organocatalysis and biocatalysis offer powerful tools for the enantioselective synthesis of chiral molecules. rsc.orgnih.govnih.govmdpi.com Future research should be directed towards developing catalytic systems that can produce this compound with high yield and stereoselectivity.

Organocatalysis: Chiral phosphoric acids, thioureas, and proline derivatives have emerged as potent organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral esters. rsc.orgnih.govjst.go.jp A significant challenge will be the design of a catalyst that can effectively control the stereocenter at the C2 position of the pentyl chain during the esterification or a related transformation. Research could focus on the dynamic kinetic resolution of a racemic precursor, where the catalyst selectively converts one enantiomer while equilibrating the other. nih.gov

Biocatalysis: Lipases are particularly well-suited for the synthesis and resolution of esters due to their high selectivity and mild operating conditions. mdpi.comnih.govresearchgate.netchemrxiv.orgjst.go.jp A key research avenue would be the screening of various lipases (e.g., from Candida antarctica or Talaromyces thermophilus) for the kinetic resolution of a racemic mixture of 2-hydroxypentyl benzoate (B1203000) or a similar precursor, followed by transesterification to the propanoate. nih.govchemrxiv.org Immobilization of the most effective lipase (B570770) could enhance its stability and reusability, making the process more economically viable for industrial applications. mdpi.comnih.gov

| Strategy | Potential Catalyst/Enzyme | Key Research Focus |

| Organocatalysis | Chiral Phosphoric Acid, Chiral Thiourea | Development of catalysts for asymmetric esterification or dynamic kinetic resolution. |

| Biocatalysis | Lipases (Candida antarctica, Talaromyces thermophilus) | Screening for highly enantioselective enzymes and development of immobilized biocatalysts for kinetic resolution. nih.govchemrxiv.org |

Flow Chemistry and Continuous Synthesis Approaches

Continuous flow chemistry has revolutionized the synthesis of fine chemicals by offering enhanced safety, better process control, and scalability. rsc.orgresearchgate.netacs.orgnih.govembrapa.br Applying this technology to the synthesis of this compound could overcome many of the limitations of batch processing.

Future work should investigate the translation of optimized batch syntheses into continuous flow systems. This would involve the use of packed-bed reactors containing immobilized catalysts or enzymes, or microreactors for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgmdpi.comresearchgate.net A telescoped continuous process, where the formation of the benzyloxy ether and the subsequent esterification occur in a sequential manner without the isolation of intermediates, would represent a significant advancement in efficiency and sustainability. acs.orgnih.gov

Advanced Mechanistic Insights into Its Reactivity Profile

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The reactivity of this compound is primarily dictated by its two functional groups: the ester and the benzyloxy ether.

Innovative Applications as a Stereospecific Precursor in Organic Synthesis

The chiral nature of this compound makes it an attractive precursor for the synthesis of more complex, high-value molecules such as pharmaceuticals and natural products. The benzyloxy group serves as a versatile protecting group for the hydroxyl function, which can be removed under relatively mild hydrogenolytic conditions. wikipedia.orgorganic-chemistry.orgorgsyn.org

A significant research direction would be to explore its use in stereospecific cross-coupling reactions. For example, after conversion to a suitable organoboron or organotin derivative, the stereochemistry at the C2 position could be transferred to a new carbon-carbon bond. acs.orgnih.gov The benzyloxy group itself can play a crucial role in such reactions, potentially acting as a directing group or stabilizing reactive intermediates. acs.orgnih.govthieme-connect.com The development of methodologies where this compound acts as a chiral building block, allowing for the introduction of the benzyloxypentyl motif into larger molecular architectures with high fidelity, is a key challenge. acs.orgnih.govacs.orgresearchgate.netjst.go.jp

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Its Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the field of chemical synthesis. bohrium.comnih.govmit.eduacs.orgnih.govnih.govacs.orgarxiv.orgmdpi.compreprints.org For a molecule like this compound and its derivatives, AI and ML can play a pivotal role in accelerating research and development.

Future efforts should focus on building predictive models for the synthesis and reactivity of this class of compounds. By training neural networks on large datasets of known reactions, it is possible to predict the outcomes of novel transformations, suggest optimal reaction conditions (catalyst, solvent, temperature), and even propose entirely new synthetic routes through retrosynthesis analysis. bohrium.comnih.govacs.orgmdpi.compreprints.org A significant challenge lies in the generation of high-quality, structured data necessary for training these models. High-throughput experimentation, guided by AI, could be employed to rapidly screen different synthetic conditions and generate the required data. The ultimate goal would be to create a closed-loop system where AI proposes new reactions, which are then performed by automated robotic platforms, and the results are fed back to the AI to refine its predictive models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(Benzyloxy)pentyl propanoate with high yield and purity?

- Methodological Answer : Use acid-catalyzed esterification between 2-(benzyloxy)pentanol and propanoic acid under reflux, employing concentrated sulfuric acid (0.5–1.0 mol%) or p-toluenesulfonic acid. Azeotropic removal of water (e.g., using Dean-Stark apparatus) improves yield. For enantioselective synthesis, immobilized lipases (e.g., Novozym 435) in non-polar solvents like hexane can achieve >90% enantiomeric excess. Purify via fractional distillation (boiling point ~168–170°C, extrapolated from similar esters) or silica gel chromatography (hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?